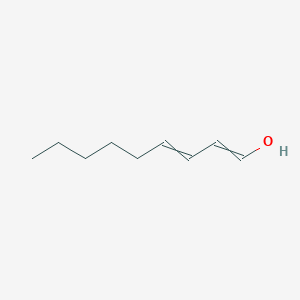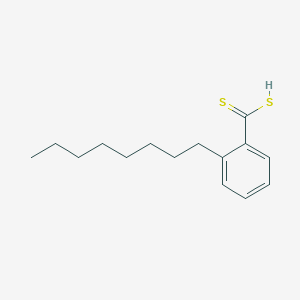
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: is a chiral organic compound with a complex structure It features a benzyloxy group, two methyl groups, and a hydroxyl group attached to a hept-5-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetylene, and appropriate chiral auxiliaries.
Formation of the Hept-5-yne Backbone: The hept-5-yne backbone is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Chiral Centers: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Functional Group Modifications: The benzyloxy group and hydroxyl group are introduced through selective functional group transformations, such as protection-deprotection strategies and selective oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol has various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: can be compared with other chiral alkynes and benzyloxy derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
Chiral Centers: The presence of multiple chiral centers makes it a valuable compound for studying stereochemistry.
Functional Groups:
Properties
CAS No. |
850479-60-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(2R,3R,4R)-2,4-dimethyl-1-phenylmethoxyhept-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-4-8-13(2)16(17)14(3)11-18-12-15-9-6-5-7-10-15/h5-7,9-10,13-14,16-17H,11-12H2,1-3H3/t13-,14-,16-/m1/s1 |
InChI Key |
VLKSACLQTKQHMA-IIAWOOMASA-N |
Isomeric SMILES |
CC#C[C@@H](C)[C@H]([C@H](C)COCC1=CC=CC=C1)O |
Canonical SMILES |
CC#CC(C)C(C(C)COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)

![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)
![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)
